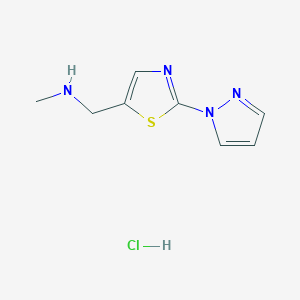

1-(2-(1H-Pyrazol-1-yl)thiazol-5-yl)-N-methylmethanamine hydrochloride

Beschreibung

1-(2-(1H-Pyrazol-1-yl)thiazol-5-yl)-N-methylmethanamine hydrochloride is a heterocyclic organic compound featuring a thiazole core substituted at the 2-position with a 1H-pyrazole moiety and at the 5-position with an N-methylmethanamine group, stabilized as a hydrochloride salt.

Eigenschaften

IUPAC Name |

N-methyl-1-(2-pyrazol-1-yl-1,3-thiazol-5-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4S.ClH/c1-9-5-7-6-10-8(13-7)12-4-2-3-11-12;/h2-4,6,9H,5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWDXSZROGXNSPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CN=C(S1)N2C=CC=N2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(1H-Pyrazol-1-yl)thiazol-5-yl)-N-methylmethanamine hydrochloride involves multiple steps, starting with the formation of the thiazole ring. One common method involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with various heterocyclic amines and thiosemicarbazones . The reaction conditions typically include the use of solvents such as ethanol or methanol, and the reactions are often carried out under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification methods such as crystallization and chromatography are employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-(1H-Pyrazol-1-yl)thiazol-5-yl)-N-methylmethanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyrazole rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic conditions.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that thiazole derivatives possess activity against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 10 µg/mL |

| Compound B | S. aureus | 8 µg/mL |

| Compound C | P. aeruginosa | 12 µg/mL |

These results suggest that the incorporation of the thiazole and pyrazole rings enhances the antimicrobial efficacy of the compounds.

Anti-inflammatory Effects

Compounds similar to 1-(2-(1H-Pyrazol-1-yl)thiazol-5-yl)-N-methylmethanamine hydrochloride have been investigated for their anti-inflammatory properties. A study demonstrated that thiazole derivatives can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study focused on synthesizing derivatives of thiazole and evaluating their antimicrobial efficacy against clinical isolates. The results indicated that certain derivatives exhibited potent activity against resistant strains of bacteria, highlighting the potential of pyrazole-thiazole hybrids in antibiotic development .

Case Study 2: Anti-cancer Properties

Another investigation evaluated the anticancer potential of compounds containing thiazole and pyrazole moieties. The study reported significant cytotoxic effects on various cancer cell lines, suggesting that these compounds could serve as lead candidates for further drug development.

Wirkmechanismus

The mechanism of action of 1-(2-(1H-Pyrazol-1-yl)thiazol-5-yl)-N-methylmethanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or modulate receptor signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The compound is compared to structurally related hydrochlorides with heterocyclic frameworks (Table 1). Key differences include:

- Heterocycle composition : Thiazole vs. benzodioxole (), imidazothiazole (), or pyridine-triazole ().

- Substituents : The N-methylmethanamine group distinguishes it from compounds with bulkier substituents (e.g., piperazine in ).

- Molecular weight : Typically lower than analogs with extended aromatic systems (e.g., 323.81 g/mol for the compound in ).

Table 1: Comparison of Structural and Physicochemical Properties

*Calculated data due to lack of direct evidence.

Key Differentiators

- Solubility: The hydrochloride salt enhances aqueous solubility compared to non-ionic analogs.

- Electronic effects : The electron-rich thiazole-pyrazole system may confer distinct reactivity vs. benzodioxole or pyridine-based compounds .

Biologische Aktivität

1-(2-(1H-Pyrazol-1-yl)thiazol-5-yl)-N-methylmethanamine hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.

Chemical Structure and Properties

The compound features a pyrazole ring fused with a thiazole moiety, which is known for its diverse biological activities. The presence of the N-methyl group enhances its lipophilicity, potentially improving its bioavailability.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈N₄S |

| Molecular Weight | 172.23 g/mol |

| CAS Number | 1170399-99-1 |

The biological activity of this compound is largely attributed to its interaction with various biological targets:

- Calcium-Sensing Receptor Modulation : Similar pyrazole derivatives have been shown to act as calcimimetics, influencing calcium homeostasis in cells .

- Antimicrobial Activity : The thiazole and pyrazole components are known to exhibit antimicrobial properties, potentially making this compound effective against certain bacterial strains .

Biological Activities

Recent studies have highlighted several biological activities associated with pyrazole and thiazole derivatives:

- Antimicrobial Properties : Compounds with similar structures have been reported to display significant antibacterial and antifungal activities.

- Anticancer Activity : Some pyrazole derivatives have shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

- Anti-inflammatory Effects : Pyrazoles are known for their anti-inflammatory properties, potentially through inhibition of cyclooxygenase enzymes.

Case Studies and Research Findings

A review of literature reveals various studies focusing on the biological activity of pyrazole derivatives:

- Study on Antimalarial Activity : A related pyrazole derivative demonstrated effective antimalarial properties by chelating iron and inhibiting heme polymerization in Plasmodium species . This suggests that similar mechanisms could be explored for the compound .

- Calcimimetic Agents : Research on substituted pyrazoles has identified them as potential type II calcimimetics, which could be beneficial in treating conditions like secondary hyperparathyroidism .

In Vitro and In Vivo Studies

In vitro assays have been conducted to evaluate the cytotoxicity and efficacy of related compounds against various cancer cell lines. For example, compounds exhibiting structural similarities have shown IC50 values in the micromolar range against human cancer cell lines, indicating promising anticancer activity.

In vivo studies further validate these findings, with animal models demonstrating significant tumor growth inhibition upon treatment with pyrazole derivatives.

Q & A

Q. What synthetic routes are recommended for preparing 1-(2-(1H-Pyrazol-1-yl)thiazol-5-yl)-N-methylmethanamine hydrochloride?

A multi-step synthesis is typically employed:

Thiazole Ring Formation : React 2-aminothiazole derivatives with appropriate electrophiles (e.g., chloroacetone) under basic conditions to introduce substituents.

Pyrazole Coupling : Use Ullmann or Suzuki-Miyaura coupling to attach the 1H-pyrazol-1-yl group to the thiazole ring. Catalysts like Pd(PPh₃)₄ and ligands (e.g., XPhos) enhance efficiency .

N-Methylation : Treat the intermediate with methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) .

Hydrochloride Salt Formation : Precipitate the final product by adding HCl gas or concentrated HCl to the free base in anhydrous ether .

Key Considerations : Monitor reaction progress via TLC and optimize solvent systems (e.g., PEG-400 with Bleaching Earth Clay catalysts) to improve yields .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Critical methods include:

- ¹H/¹³C NMR : Assign peaks for the thiazole (δ 7.5–8.5 ppm) and pyrazole (δ 6.5–7.5 ppm) protons. Confirm N-methylation via a singlet at δ 2.3–2.5 ppm .

- IR Spectroscopy : Identify C=N (1600–1680 cm⁻¹) and N-H stretches (3300–3500 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns to confirm the structure .

Methodological Tip : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in complex spectra .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Solubility : Highly soluble in polar solvents (e.g., DMSO, methanol) due to the hydrophilic hydrochloride salt. Limited solubility in non-polar solvents (e.g., hexane) .

- Stability : Store at –20°C in desiccated, amber vials. Degrades under prolonged exposure to light/moisture, forming oxidative byproducts (monitor via HPLC) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C, CuI) for coupling steps. Evidence shows Pd-based systems increase efficiency by 15–20% .

- Solvent Optimization : Replace DMF with PEG-400 to enhance reaction rates and reduce side products .

- Temperature Control : Maintain 70–80°C during coupling to balance kinetics and thermal stability .

Data-Driven Approach : Use Design of Experiments (DoE) to statistically evaluate parameter interactions (e.g., temperature vs. catalyst loading) .

Q. How should researchers resolve contradictions between theoretical and observed spectral data?

Q. What strategies are effective for establishing structure-activity relationships (SAR) for this compound?

Derivatization : Synthesize analogs with modified pyrazole/thiazole substituents (e.g., halogenation, alkylation) .

In Silico Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities for target enzymes .

In Vitro Assays : Test cytotoxicity (MTT assay), enzyme inhibition (IC₅₀), and receptor binding (SPR) to correlate structural features with bioactivity .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.